An In-Depth Technical Guide to 3,4-Difluoro-4'-(ethylthio)benzophenone
An In-Depth Technical Guide to 3,4-Difluoro-4'-(ethylthio)benzophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,4-Difluoro-4'-(ethylthio)benzophenone, a halogenated aromatic ketone of significant interest in contemporary chemical research and drug discovery. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications, grounded in established scientific principles.
Core Chemical Identity
3,4-Difluoro-4'-(ethylthio)benzophenone is a polysubstituted diaryl ketone. Its structure is characterized by a benzoyl group attached to a 3,4-difluorophenyl ring and a 4-(ethylthio)phenyl ring. The presence of two electron-withdrawing fluorine atoms on one aromatic ring and an electron-donating ethylthio group on the other imparts a unique electronic and conformational profile, making it a valuable intermediate in synthetic and medicinal chemistry.
Table 1: Chemical Identity of 3,4-Difluoro-4'-(ethylthio)benzophenone
| Identifier | Value | Source |
| CAS Number | 845781-10-4 | [1][2] |
| Molecular Formula | C₁₅H₁₂F₂OS | [1][2] |
| Molecular Weight | 278.32 g/mol | [1][2] |
| IUPAC Name | (3,4-Difluorophenyl)(4-(ethylthio)phenyl)methanone | [2] |
| Synonyms | 3,4-Difluoro-4'-(ethylsulfanyl)benzophenone | [2] |
digraph "3,4-Difluoro-4'-(ethylthio)benzophenone" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="0,0!"]; O1 [label="O", pos="0.5,0.866!"]; S1 [label="S"]; C14 [label="C"]; C15 [label="C"]; F1 [label="F"]; F2 [label="F"];
// Benzene ring 1 (difluorophenyl) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Benzene ring 2 (ethylthiophenyl) C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
// Linker and substituents C1 -- C13; C7 -- C13; C13 -- O1 [style=double]; C10 -- S1; S1 -- C14; C14 -- C15; C3 -- F1; C4 -- F2;
// Implicit hydrogens are omitted for clarity }
Figure 1: Chemical structure of 3,4-Difluoro-4'-(ethylthio)benzophenone.
Physicochemical and Safety Profile
Table 2: Physicochemical and Safety Data
| Property | Value/Information | Source |
| Physical State | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Insoluble in water (predicted); Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted). | N/A |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [3] |
Note: The absence of comprehensive safety data necessitates handling this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or fume hood.
Synthesis and Mechanistic Insights
The most logical and widely employed method for the synthesis of 3,4-Difluoro-4'-(ethylthio)benzophenone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
In this specific synthesis, 4-ethylthiobenzene (thioanisole ethyl analog) serves as the electron-rich nucleophile, and 3,4-difluorobenzoyl chloride is the electrophilic acylating agent. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation.
Figure 2: Generalized workflow for the synthesis of 3,4-Difluoro-4'-(ethylthio)benzophenone.
Experimental Protocol: A General Approach
The following protocol is a representative procedure for the synthesis of benzophenone derivatives via Friedel-Crafts acylation and can be adapted for the synthesis of 3,4-Difluoro-4'-(ethylthio)benzophenone.[4][5][6][7]
Materials:
-
4-Ethylthiobenzene
-
3,4-Difluorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add 3,4-difluorobenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel.
-
Addition of Thioether: To the resulting mixture, add 4-ethylthiobenzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,4-Difluoro-4'-(ethylthio)benzophenone.
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The ethyl group will show a quartet for the methylene (-CH₂-) protons around δ 2.8-3.2 ppm and a triplet for the methyl (-CH₃) protons around δ 1.2-1.5 ppm. |
| ¹³C NMR | The carbonyl carbon will exhibit a signal around δ 190-200 ppm. Aromatic carbons will be observed in the range of δ 120-140 ppm. The methylene and methyl carbons of the ethyl group will appear upfield. |
| IR Spectroscopy | A strong characteristic absorption band for the carbonyl (C=O) stretch will be present in the region of 1650-1670 cm⁻¹. C-F stretching vibrations will be observed in the fingerprint region (1100-1300 cm⁻¹). Aromatic C-H stretching will be seen around 3000-3100 cm⁻¹. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z = 278. Fragmentation patterns would likely involve cleavage at the carbonyl group and loss of the ethyl group. |
Applications in Drug Discovery and Materials Science
The unique structural features of 3,4-Difluoro-4'-(ethylthio)benzophenone suggest its utility as a versatile building block in several areas of chemical research.
Medicinal Chemistry
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Scaffold for Bioactive Molecules: The diaryl ketone motif is present in numerous biologically active compounds. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The thioether linkage can also contribute to biological activity, including anti-inflammatory and antimicrobial properties.
-
Enzyme Inhibitors: Benzophenone derivatives have been explored as inhibitors for various enzymes. The specific substitution pattern of this compound could be tailored to target specific enzyme active sites.
-
Anticancer and Antimicrobial Agents: The benzophenone scaffold is a known pharmacophore in the development of anticancer and antimicrobial agents. The combination of fluorine and a thioether moiety may lead to novel compounds with enhanced potency.
Materials Science
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Polymer Synthesis: Fluorinated benzophenones can serve as monomers in the synthesis of high-performance polymers with desirable thermal and chemical resistance.
-
Photophysical Applications: The benzophenone core is a well-known photosensitizer. Functionalization with fluorine and thioether groups can modulate its photophysical properties for applications in photochemistry and materials science.
Conclusion
3,4-Difluoro-4'-(ethylthio)benzophenone is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a robust and well-established method. The strategic placement of fluorine atoms and an ethylthio group provides a platform for the development of novel molecules with tailored biological and physical properties. Further research into the specific applications of this compound is warranted to fully explore its potential.
References
- Li, C., Liu, W., & Zhao, Z. (Kent). (2007). Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids.
- de Oliveira, R. S., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859.
- Poirier, D., Auger, S., Merand, Y., Simard, J., & Labrie, F. (1995). Synthesis and Antiestrogenic Activity of Diaryl Thioether Derivatives. Journal of Medicinal Chemistry, 38(24), 4847–4857.
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Oakwood Chemical. (n.d.). 3,4-Difluoro-4'-(ethylthio)benzophenone. Retrieved from [Link]
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Pearson Education. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]
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NIST. (n.d.). Benzophenone. Retrieved from [Link]
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YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the reaction between MP-9/CTAB. Retrieved from [Link]
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NIST. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
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mzCloud. (2014, December 8). Benzophenone. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared Spectra of Benzophenone-Ketyls. Retrieved from [Link]
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